CYP3A4 Inhibition: Weaker than 8-Hydroxy Analog
5‑Acetyl‑8‑(benzyloxy)‑3H‑quinolin‑2‑one shows significantly weaker inhibition of CYP3A4 (IC50 > 50,000 nM) compared to the structurally related analog 5‑acetyl‑8‑hydroxy‑3,4‑dihydroquinolin‑2(1H)‑one, which exhibits an IC50 of 18,000 nM [1][2]. This indicates that the 8‑benzyloxy group reduces CYP3A4 interaction relative to the free hydroxyl.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | 5-acetyl-8-hydroxy-3,4-dihydroquinolin-2(1H)-one: 18,000 nM |
| Quantified Difference | > 2.8‑fold weaker inhibition |
| Conditions | Recombinant CYP3A4 expressed in E. coli with 7‑benzyloxyquinoline substrate |
Why This Matters
This matters because lower CYP3A4 inhibition reduces the risk of drug‑drug interactions, making the compound a more suitable intermediate for developing safer beta‑2 agonists.
- [1] BindingDB. BDBM50197651 (CHEMBL3957888) – CYP3A4 Inhibition Data. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197651 View Source
- [2] BindingDB. BDBM50056389 (CHEMBL3326584) – CYP3A4 Inhibition Data for 5-acetyl-8-hydroxy-3,4-dihydroquinolin-2(1H)-one. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50056389 View Source
